2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-(6-fluoro-1-methylindazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-13-9-4-8(11)6(3-10(14)15)2-7(9)5-12-13/h2,4-5H,3H2,1H3,(H,14,15) |
InChI Key |
CLORSPMNKKOWPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a nitro-to-nitrosyl reduction, followed by intramolecular cyclization. Using ethanolamine as a nucleophile in methanol at 120°C for 2 hours under microwave irradiation yields the indazole acetic acid scaffold. Key steps include:
-
Nitro Reduction : The 2-nitro group is reduced to a nitrosyl intermediate, enabling cyclization.
-
Cyclization : Intramolecular attack of the amine on the nitrosyl group forms the indazole ring.
-
Nucleophilic Addition : Ethanolamine introduces the methyl group at the 1-position via alkylation.
Yields for analogous compounds range from 66% to 85%, with purity >95% (HPLC). Electron-withdrawing substituents like fluorine at the 6-position enhance cyclization efficiency due to increased electrophilicity at the reaction site.
Cyclization of Hydrazine Derivatives
Patent WO2018042377A1 outlines a method for synthesizing substituted indazoles via hydrazine-mediated cyclization. This approach is adaptable to this compound by modifying the starting arylhydrazine.
Stepwise Synthesis
-
Hydrazine Formation : Reacting 4-fluoro-3-methylphenylhydrazine with ethyl 3-chloro-3-oxopropanoate in dichloromethane forms the hydrazone intermediate.
-
Cyclization : Treatment with Lawesson’s reagent in toluene at 80°C induces cyclization to yield the indazole core.
-
Hydrolysis : Alkaline hydrolysis (LiOH, THF/H₂O) converts the ester to the acetic acid moiety.
This method achieves an overall yield of 58–72%, with the fluorine atom introduced via the starting arylhydrazine.
Alkaline Hydrolysis of Ester Precursors
Ester-to-acid hydrolysis is a reliable method for introducing the acetic acid group post-indazole formation. Example 1 of CN117964617A describes the synthesis of a related indazole derivative via tert-butyl ester hydrolysis.
Protocol
-
Ester Synthesis : Coupling 6-fluoro-1-methylindazole with tert-butyl bromoacetate in DMF using K₂CO₃ yields the ester precursor.
-
Hydrolysis : Treating the ester with 4M HCl in dioxane at room temperature for 12 hours affords the acetic acid derivative.
Yields exceed 80%, with the tert-butyl group serving as a protecting group to prevent side reactions.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling enables late-stage functionalization of preformed indazole cores. A method adapted from Bioorganic Chemistry involves:
-
Borylation : Treating 5-bromo-6-fluoro-1-methylindazole with bis(pinacolato)diboron in the presence of PdCl₂(dppf) to form the boronic ester.
-
Cross-Coupling : Reacting the boronic ester with ethyl glyoxylate under Pd(OAc)₂ catalysis introduces the acetic acid side chain.
This method offers modularity but requires stringent anhydrous conditions, with yields averaging 65–75%.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Substituent Effects
The fluorine atom at the 6-position significantly influences reaction pathways:
-
Electron-Withdrawing Effect : Enhances electrophilicity at the 5-position, facilitating nucleophilic attack during cyclization.
-
Steric Considerations : The methyl group at the 1-position hinders rotational freedom, favoring planar indazole conformations critical for biological activity.
Optimized conditions for scale-up include using ethanolamine as a dual solvent/nucleophile and microwave irradiation to reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in pharmaceutical development due to its biological activities, particularly as a potential therapeutic agent against various diseases. Indazole derivatives, including this compound, are recognized for their diverse pharmacological profiles.
Case Studies
A study evaluating indazole-based compounds highlighted their efficacy in inhibiting Akt isoforms, which are implicated in cancer biology. The results demonstrated that certain indazole derivatives exhibited selective inhibition of Akt variants, suggesting a pathway for targeted cancer therapies .
Anticancer Activity
The anticancer potential of 2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid has been assessed through various in vitro studies.
In Vitro Evaluations
In vitro evaluations conducted by the National Cancer Institute revealed that this compound displayed significant antitumor activity across multiple cancer cell lines. The mean growth inhibition values indicated a robust response against tested human tumor cells .
| Compound | GI50 (μM) | TGI (μM) |
|---|---|---|
| This compound | 15.72 | 50.68 |
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that modifications to the indazole ring can significantly impact biological activity. The presence of the fluorine atom at the 6-position enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties.
Antibacterial Testing
Antibacterial activity assessments revealed varying degrees of effectiveness against common bacterial strains. The compound exhibited notable zones of inhibition when tested against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 17 |
| Escherichia coli | 16 |
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to specific biological targets, which is crucial for understanding its therapeutic potential.
Binding Affinity
Techniques such as molecular docking have been employed to predict the binding interactions between this compound and its targets. These studies provide insights into how structural modifications can enhance or reduce binding efficiency .
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indazole Core
2-(1-Methyl-1H-Indazol-5-yl)Acetic Acid (CAS: 1176749-66-8)
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.2 g/mol
- Key Differences : Lacks the 6-fluoro substituent.
- For example, fluorination often enhances metabolic stability and binding interactions in drug candidates, suggesting the target compound may exhibit superior pharmacokinetic profiles compared to this analog .
2-(5-Chloro-1H-Indazol-3-yl)Acetic Acid (CAS: 27328-68-3)
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- Key Differences : Chlorine at the 5-position and acetic acid at the 3-position.
- Implications : Chlorine’s larger atomic radius and polarizability compared to fluorine may increase steric hindrance and alter electronic effects. The 3-position acetic acid could lead to different hydrogen-bonding interactions in biological systems .
Fluorinated Indazole Carboxylic Acid Derivatives
6-Fluoro-1H-Indazole-4-Carboxylic Acid (CAS: 848678-59-1)
- Molecular Formula : C₈H₅FN₂O₂
- Molecular Weight : 180.14 g/mol
- Key Differences : Carboxylic acid at the 4-position vs. acetic acid at the 5-position.
- Implications: The shorter carboxylic acid group (vs.
4-Fluoro-1H-Indazole-5-Carboxylic Acid (CAS: 1041481-59-7)
- Molecular Formula : C₈H₅FN₂O₂
- Molecular Weight : 180.14 g/mol
- Key Differences : Fluorine at the 4-position and carboxylic acid at the 5-position.
- Implications : Positional isomerism alters electronic distribution; the 4-fluoro substituent may sterically hinder interactions at binding sites compared to the 6-fluoro analog .
Indole-Based Analogs
2-(6-Methyl-1H-Indol-3-yl)Acetic Acid (CAS: 52531-20-1)
- Molecular Formula: C₁₁H₁₁NO₂
- Molecular Weight : 189.21 g/mol
- Key Differences : Indole core (one nitrogen atom) vs. indazole (two nitrogen atoms).
- Implications : Indazole’s additional nitrogen enhances hydrogen-bonding capacity and metabolic stability. The methyl group at the 6-position (vs. fluorine in the target compound) reduces electronegativity and may decrease binding affinity in enzyme inhibition assays .
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Group |
|---|---|---|---|---|---|
| 2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid | 1556258-98-0 | C₁₀H₉FN₂O₂ | 208.19 | 6-F, 1-Me, 5-acetic acid | Acetic acid |
| 2-(1-Methyl-1H-indazol-5-yl)acetic acid | 1176749-66-8 | C₁₀H₁₀N₂O₂ | 190.20 | 1-Me, 5-acetic acid | Acetic acid |
| 2-(5-Chloro-1H-indazol-3-yl)acetic acid | 27328-68-3 | C₉H₇ClN₂O₂ | 210.62 | 5-Cl, 3-acetic acid | Acetic acid |
| 6-Fluoro-1H-indazole-4-carboxylic acid | 848678-59-1 | C₈H₅FN₂O₂ | 180.14 | 6-F, 4-carboxylic acid | Carboxylic acid |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | 52531-20-1 | C₁₁H₁₁NO₂ | 189.21 | 6-Me (indole core), 3-acetic acid | Acetic acid |
Biological Activity
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHFNO and a molecular weight of approximately 208.19 g/mol. Its structure includes a fluorinated indazole moiety, which is crucial for its biological activities. The presence of the fluorine atom at the 6-position and a methyl group at the 1-position enhances its chemical properties, making it a subject of extensive research.
Anti-inflammatory Effects
Research indicates that derivatives of this compound may act as inhibitors in inflammatory pathways. These compounds have shown promise in reducing inflammation in various experimental models, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, derivatives have demonstrated efficacy against various cancer cell lines, including breast and lung cancers. The mechanisms typically involve the inhibition of key signaling pathways associated with tumor growth and survival .
Table 1: Anticancer Activity Data
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as Akt kinases, which play a critical role in cell survival and proliferation .
- Receptor Interactions : Binding studies indicate that this compound may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cellular functions .
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.
Anticancer Efficacy in Xenograft Models
In vivo studies using xenograft models have shown that treatment with this compound resulted in delayed tumor growth and improved survival rates in mice bearing human cancer cells. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal tissues .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indazole scaffold can significantly affect the biological activity of the compound. For instance, varying substituents at specific positions on the indazole ring can enhance potency against specific targets or improve selectivity for certain cancer types .
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | Imidazole derivative | Contains a nitro group |
| 5-Fluoroindazole | Basic indazole structure | Lacks acetic acid functionality |
| 2,6-Difluoro-3-methoxyphenyl-indazole | Modified indazole | Enhanced enzymatic activity |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid?
- Methodological Answer : The synthesis typically involves condensation reactions. For example, analogous indole-acetic acid derivatives are synthesized by refluxing precursors (e.g., substituted indazoles) with sodium acetate in acetic acid to form the acetic acid moiety via nucleophilic substitution or cyclization . Key steps include:
- Reaction Conditions : Reflux at 100–120°C for 3–5 hours under inert atmosphere.
- Catalysts : Sodium acetate as a base to deprotonate intermediates.
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography.
Ensure fluorination at the 6-position is achieved early using fluorinating agents (e.g., Selectfluor®) to avoid side reactions.
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Use a combination of:
- X-ray Crystallography : For definitive structural confirmation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Spectroscopy :
- ¹H/¹³C NMR : Verify fluorine coupling patterns (e.g., splitting due to adjacent fluorine).
- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and indazole ring vibrations.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion).
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : While specific GHS data for this compound is unavailable, structurally similar acetic acid derivatives often require:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- First-Aid Measures : Flush eyes/skin with water for 15 minutes upon contact; consult a physician .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indazole ring and acetic acid group.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
- PubChem Data : Compare with analogous fluorinated indazoles to infer solubility and stability trends .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Use multiple techniques (e.g., compare NMR with X-ray results).
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to clarify ambiguous signals.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes.
- Referencing : Align data with published analogs (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) .
Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays?
- Methodological Answer :
- Experimental Design :
- Target Selection : Prioritize enzymes like cyclooxygenase (COX) or kinases, given the indazole scaffold’s prevalence in inhibitors.
- Assay Conditions : Use fluorescence-based assays at pH 7.4 (physiological buffer) with 0.1–100 µM compound concentrations.
- Controls : Include known inhibitors (e.g., celecoxib for COX-2) and vehicle controls.
- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Optimization Steps :
- Solvent Choice : Replace acetic acid with scalable solvents (e.g., ethanol/water mixtures).
- Fluorine Stability : Monitor defluorination risks at high temperatures via ¹⁹F NMR.
- Continuous Flow Systems : Improve yield consistency and reduce reaction times.
- Analytical QC : Implement in-line HPLC to track intermediates and byproducts .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Possible Causes : Polymorphism, impurities, or solvent retention.
- Resolution Steps :
Recrystallization : Test solvents with varying polarities (e.g., ethanol vs. ethyl acetate).
DSC/TGA : Analyze thermal behavior to detect polymorphic transitions.
Elemental Analysis : Verify purity (>98%) to rule out impurity effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
